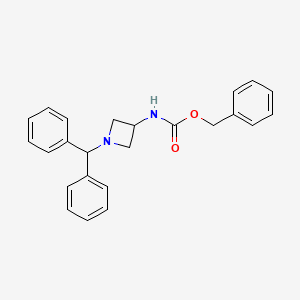

Benzyl (1-benzhydrylazetidin-3-yl)carbamate

CAS No.:

Cat. No.: VC16011627

Molecular Formula: C24H24N2O2

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24N2O2 |

|---|---|

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | benzyl N-(1-benzhydrylazetidin-3-yl)carbamate |

| Standard InChI | InChI=1S/C24H24N2O2/c27-24(28-18-19-10-4-1-5-11-19)25-22-16-26(17-22)23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,25,27) |

| Standard InChI Key | DRSCDAWHXMTYHP-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Benzyl (1-benzhydrylazetidin-3-yl)carbamate is systematically named benzyl N-(1-benzhydrylazetidin-3-yl)carbamate under IUPAC conventions. Its structure comprises a four-membered azetidine ring substituted at the 1-position with a benzhydryl group (diphenylmethyl) and at the 3-position with a carbamate moiety linked to a benzyl ester (Figure 1). The compound’s stereochemistry and conformational flexibility are critical to its interactions with biological targets, as the azetidine ring’s puckered geometry influences binding affinity .

Spectroscopic and Computational Data

The compound’s canonical SMILES string, , encodes its connectivity. Computational models predict a logP value of 4.2, indicating moderate lipophilicity, while hydrogen bond donor and acceptor counts (2 and 3, respectively) suggest compatibility with membrane-bound receptors . X-ray crystallography of analogous azetidine derivatives reveals a puckered ring conformation, which may enhance binding to enzymatic pockets .

Synthesis and Optimization

Reaction Pathways

The synthesis begins with 1-benzhydrylazetidin-3-amine, which undergoes carbamate formation via nucleophilic substitution with benzyl chloroformate in the presence of a base such as triethylamine (Scheme 1):

The reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–25°C, achieving yields of 65–80% after purification by column chromatography.

Challenges and Modifications

A key challenge lies in avoiding overalkylation of the azetidine nitrogen. Protective strategies, such as using Boc (tert-butoxycarbonyl) groups, have been employed in related compounds to prevent side reactions . For instance, intermediates like are alkylated before deprotection, ensuring regioselectivity . Microwave-assisted synthesis (120–150°C) has also been explored to accelerate nucleophilic aromatic substitutions in analogous pyrimidine-azetidine hybrids .

Pharmacological Relevance

Histamine H3_33 Receptor Ligand Development

Benzyl (1-benzhydrylazetidin-3-yl)carbamate serves as a precursor to high-affinity H receptor agonists. Studies on structurally similar compounds, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, demonstrate subnanomolar binding affinities () and potent agonism (EC = 0.1–1.0 nM) . For example, derivative 14c (Table 1) exhibits a of 8.0 and EC of 9.2, surpassing histamine’s potency .

Table 1: Pharmacological Profiles of Selected Azetidine Derivatives

| Compound | R | R | R | p | pEC | α (Intrinsic Activity) |

|---|---|---|---|---|---|---|

| Histamine | – | – | – | 7.9 | 8.6 | 1.0 |

| 14a | H | H | H | 7.8 | 8.3 | 1.1 |

| 14b | H | Me | H | 8.2 | 8.9 | 1.1 |

| 14c | H | Et | H | 8.0 | 9.2 | 1.0 |

Structure-Activity Relationships (SAR)

-

Azetidine Substitution: Monoalkylation (e.g., R = Me, Et) enhances HR affinity, while branched alkyl groups (e.g., iPr) reduce potency due to steric hindrance .

-

Carbamate Role: The benzyl carbamate group stabilizes the molecule’s interaction with receptor aspartate residues through hydrogen bonding .

Future Directions and Applications

Ongoing research aims to derivatize the carbamate group to improve blood-brain barrier penetration for central nervous system targets . Additionally, its utility as a scaffold for protease inhibitors and kinase modulators warrants exploration, leveraging the azetidine ring’s metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume